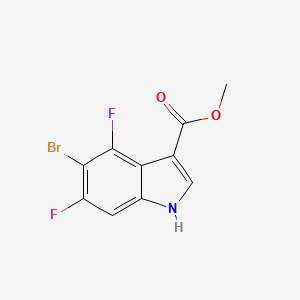
methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate
概要
説明
“Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 1638763-46-8 . It has a molecular weight of 290.06 . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has been explored using novel methods .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 290.06 .科学的研究の応用
Synthesis and Chemical Reactions
- Chemical Transformation : Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate undergoes transformations such as conversion into various esters using N-bromosuccinimide and reaction with acetic acid leading to bromine migration to the benzene ring in certain derivatives (Irikawa et al., 1989).
- Synthesis of Dibromoindoles : This compound is pivotal in the regioselective synthesis of methyl 5,6-dibromoindole-3-carboxylate, which is a crucial building block in the creation of natural and non-natural dibromoindole derivatives, including significant compounds like meridianin F (Parsons et al., 2011).
Applications in Natural Product Synthesis
- Derivation from Natural Sources : It's involved in the derivation of brominated tryptophan alkaloids from Thorectandra and Smenospongia sponges, leading to compounds with potential antibacterial properties (Segraves & Crews, 2005).
- Synthesis of Heteropolycycles : This compound is used in palladium-catalyzed intramolecular annulations to produce various gamma-carboline derivatives and other heteropolycycles (Zhang & Larock, 2003).
Crystallographic and Structural Studies
- Crystal Structure Analysis : It's used in studies involving single crystal X-ray analysis and vibrational spectral studies, contributing to the understanding of molecular and crystal structures (Luo et al., 2019).
Diverse Chemical Synthesis
- Creation of Novel Compounds : Utilized in the synthesis of various novel compounds, including bromination reactions and the preparation of complex molecules for potential pharmacological applications (Hirokawa et al., 2000).
Safety and Hazards
将来の方向性
The future directions for “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” and similar indole derivatives involve further exploration of their synthesis methods and investigation of their biological activities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
作用機序
Target of Action
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, certain indole derivatives have been shown to exhibit inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they can inhibit the replication of viruses, reduce inflammation, or even kill cancer cells
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it could prevent the replication of viruses within cells .
生化学分析
Biochemical Properties
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interactions with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and function . For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity, including its anticancer and antimicrobial properties . Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its biological activity and function . For example, this compound can accumulate in the nucleus, where it can interact with DNA and nuclear proteins to exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, the compound’s localization to the endoplasmic reticulum can affect protein folding and stress responses .
特性
IUPAC Name |
methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)4-3-14-6-2-5(12)8(11)9(13)7(4)6/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSARQORXOTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C(=C21)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



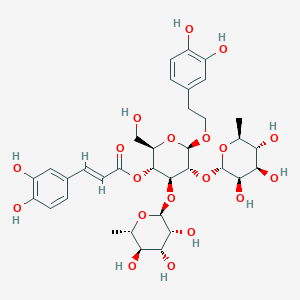
![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)
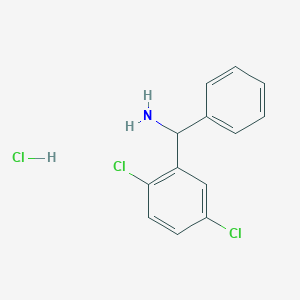

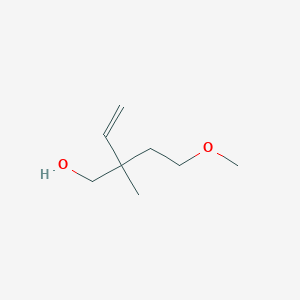
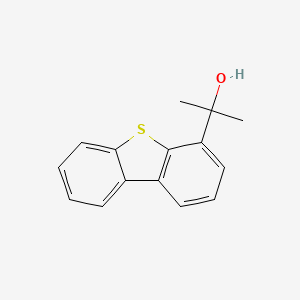
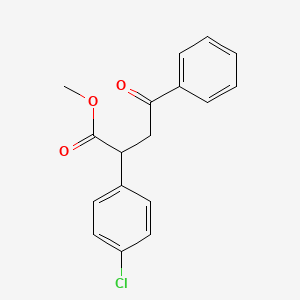
![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)

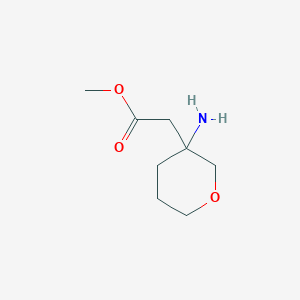
![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)

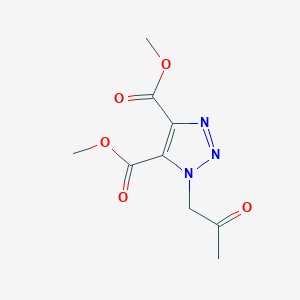
![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)